Cas no 2287249-40-3 (1H-Cyclopenta[c]thiophen-5-amine, hexahydro-, hydrochloride (1:1), (3aS,6aS)-)

1H-Cyclopenta[c]thiophen-5-amine, hexahydro-, hydrochloride (1:1), (3aS,6aS)- structure
2287249-40-3 structure
Product Name:1H-Cyclopenta[c]thiophen-5-amine, hexahydro-, hydrochloride (1:1), (3aS,6aS)-
CAS No:2287249-40-3
MF:C7H14ClNS
MW:179.71075963974
CID:5378327
Update Time:2025-07-01

1H-Cyclopenta[c]thiophen-5-amine, hexahydro-, hydrochloride (1:1), (3aS,6aS)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Cyclopenta[c]thiophen-5-amine, hexahydro-, hydrochloride (1:1), (3aS,6aS)-
    • Inchi: 1S/C7H13NS.ClH/c8-7-1-5-3-9-4-6(5)2-7;/h5-7H,1-4,8H2;1H/t5-,6-;/m1./s1
    • InChI Key: CUMYRZYJGNXXOR-KGZKBUQUSA-N
    • SMILES: NC1C[C@]2([H])CSC[C@@]2([H])C1.Cl

1H-Cyclopenta[c]thiophen-5-amine, hexahydro-, hydrochloride (1:1), (3aS,6aS)- Pricemore >>

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Additional information on 1H-Cyclopenta[c]thiophen-5-amine, hexahydro-, hydrochloride (1:1), (3aS,6aS)-

Introduction to 1H-Cyclopenta[c]thiophen-5-amine, hexahydro-, hydrochloride (1:1), (3aS,6aS)- (CAS No. 2287249-40-3)

1H-Cyclopenta[c]thiophen-5-amine, hexahydro-, hydrochloride (1:1), (3aS,6aS)- (CAS No. 2287249-40-3) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (3aS,6aS)-hexahydro-1H-cyclopenta[c]thiophen-5-amine hydrochloride, is a chiral amine derivative with a cyclopenta[c]thiophene core. Its structural complexity and chirality make it an intriguing candidate for various biological and therapeutic applications.

The chemical structure of (3aS,6aS)-hexahydro-1H-cyclopenta[c]thiophen-5-amine hydrochloride is characterized by a five-membered thiophene ring fused with a cyclopentane ring, forming a cyclopenta[c]thiophene moiety. The presence of the amine group and the hydrochloride salt form further enhances its solubility and bioavailability. The (3aS,6aS) stereochemistry is crucial for its biological activity and selectivity.

Recent studies have highlighted the potential of (3aS,6aS)-hexahydro-1H-cyclopenta[c]thiophen-5-amine hydrochloride in various therapeutic areas. One notable application is in the field of neuropharmacology, where it has shown promise as a modulator of neurotransmitter systems. Research has demonstrated its ability to interact with specific receptors, such as serotonin and dopamine receptors, which are implicated in mood disorders and neurodegenerative diseases.

In addition to its neuropharmacological properties, (3aS,6aS)-hexahydro-1H-cyclopenta[c]thiophen-5-amine hydrochloride has been investigated for its potential as an anti-inflammatory agent. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

The synthetic route to (3aS,6aS)-hexahydro-1H-cyclopenta[c]thiophen-5-amine hydrochloride involves several steps, including the formation of the cyclopenta[c]thiophene core and the introduction of the amine functionality. The chiral centers are typically introduced through asymmetric synthesis or resolution techniques to ensure the desired stereochemistry. The final step involves the formation of the hydrochloride salt to enhance solubility and stability.

The physicochemical properties of (3aS,6aS)-hexahydro-1H-cyclopenta[c]thiophen-5-amine hydrochloride are well-characterized. It is a white crystalline solid with a melting point of approximately 200°C. It is soluble in common organic solvents such as methanol and ethanol but has limited solubility in water. These properties make it suitable for various pharmaceutical formulations, including tablets, capsules, and injectable solutions.

In preclinical studies, (3aS,6aS)-hexahydro-1H-cyclopenta[c]thiophen-5-amine hydrochloride has demonstrated favorable pharmacokinetic profiles. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Toxicity studies have shown that it is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models.

The potential therapeutic applications of (3aS,6aS)-hexahydro-1H-cyclopenta[c]thiophen-5-amine hydrochloride are not limited to neuropharmacology and anti-inflammatory effects. Recent research has also explored its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell survival and proliferation. This makes it a promising candidate for cancer therapy.

To further advance the development of (3aS,6aS)-hexahydro-1H-cyclopenta[c]thiophen-5-amine hydrochloride, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. These trials are crucial for determining its potential as a novel therapeutic agent and for identifying any unforeseen side effects or interactions with other medications.

In conclusion, (3aS,6aS)-hexahydro-1H-cyclopenta[c]thiophen-5-amine hydrochloride (CAS No. 2287249-40-3) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. As more studies are conducted and clinical trials progress, it is likely that this compound will play an important role in advancing medical treatments for a range of conditions.

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